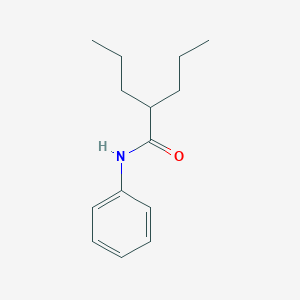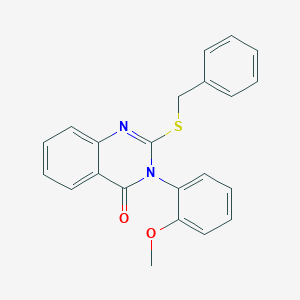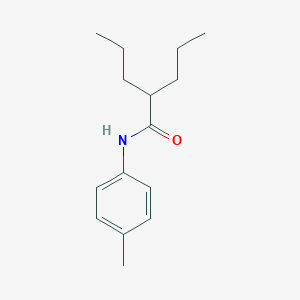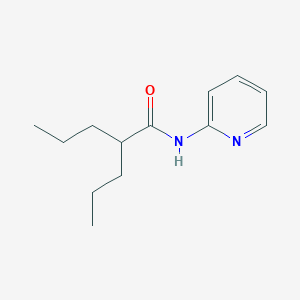
N-phenyl-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-propylpentanamide, also known as NPP, is a synthetic compound that belongs to the class of drugs known as stimulants. It is a derivative of cathinone and is structurally similar to amphetamines. NPP has been the subject of scientific research due to its potential use as a psychoactive drug and as a research chemical.
Wirkmechanismus
N-phenyl-2-propylpentanamide acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the central nervous system, resulting in feelings of alertness, energy, and euphoria.
Biochemical and Physiological Effects:
N-phenyl-2-propylpentanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased activity in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-2-propylpentanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of stimulants on the central nervous system. However, there are also limitations to its use. It is a controlled substance in many countries and can be difficult to obtain. Additionally, its effects on the brain can be difficult to study due to its potential for abuse.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-2-propylpentanamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-phenyl-2-propylpentanamide and its effects on the central nervous system. This could lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
Synthesemethoden
N-phenyl-2-propylpentanamide can be synthesized using a variety of methods, including reductive amination and acylation reactions. One common method involves the reaction of 2-bromovalerophenone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield N-phenyl-2-propylpentanamide.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-propylpentanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to amphetamines, and has been used as a research chemical to investigate the mechanisms of action of these types of drugs.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-phenyl-2-propylpentanamide |
InChI |
InChI=1S/C14H21NO/c1-3-8-12(9-4-2)14(16)15-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ROHAROKRAREQAZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)

methylphosphonate](/img/structure/B290299.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)


